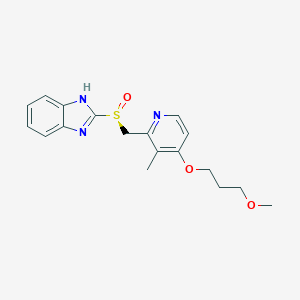
(S)-Rabeprazole
概述
描述
(S)-Rabeprazole is a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Rabeprazole involves several key steps, starting from the appropriate chiral precursor. The process typically includes:
Formation of the Pyridine Ring: This step involves the condensation of 2-chloromethyl-3-methylpyridine with sodium methoxide to form the pyridine ring.
Sulfoxidation: The next step is the oxidation of the thioether to the sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Condensation: Using automated reactors to control temperature and reaction time.
Efficient Oxidation: Employing continuous flow reactors for the sulfoxidation step to enhance efficiency.
High-Throughput Chiral Resolution: Utilizing advanced chiral chromatography techniques to separate the enantiomers effectively.
化学反应分析
Types of Reactions: (S)-Rabeprazole undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Reduction of the sulfoxide back to the thioether under specific conditions.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products:
Sulfoxide: The primary active form of this compound.
Thioether: The reduced form of the compound.
科学研究应用
(S)-Rabeprazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on gastric acid secretion and its potential role in protecting the gastric mucosa.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Utilized in the development of new formulations and delivery systems for improved patient compliance.
作用机制
(S)-Rabeprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining. This inhibition prevents the final step in the production of gastric acid, leading to a significant reduction in acid secretion. The molecular targets include the cysteine residues on the proton pump, which form covalent bonds with the drug, resulting in prolonged inhibition.
相似化合物的比较
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Comparison: (S)-Rabeprazole is unique among proton pump inhibitors due to its rapid onset of action and longer duration of effect. It also has a higher bioavailability and is less affected by food intake compared to other similar compounds. Additionally, this compound has been shown to have a more favorable safety profile with fewer drug interactions.
属性
IUPAC Name |
2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445562 | |
| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177795-59-4 | |
| Record name | Rabeprazole, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Rabeprazole exert its therapeutic effect?
A1: this compound, as part of the racemic drug rabeprazole, acts by inhibiting the gastric proton pump (H+/K+-ATPase) located in parietal cells lining the stomach. [] This pump is responsible for the final step of acid secretion into the stomach. By blocking this pump, rabeprazole effectively reduces gastric acid production, providing relief from symptoms of acid-related disorders.
Q2: How does the pharmacokinetic profile of this compound differ from (R)-Rabeprazole?
A2: Studies in beagle dogs reveal distinct pharmacokinetic profiles for the two enantiomers. [] Notably, (R)-Rabeprazole exhibits higher AUC0-t and t1/2 values, alongside a lower clearance (CL) compared to this compound. This difference arises from the higher absorption and slower elimination of (R)-Rabeprazole, contributing to its greater efficacy compared to the racemic mixture. Similar findings were observed in healthy human subjects where (R)-Rabeprazole demonstrated higher AUC and Cmax values compared to this compound. []
Q3: How significant is the stereoselective metabolism of Rabeprazole?
A4: Research suggests that the difference in AUC between rabeprazole enantiomers might be linked to stereoselectivity in the CYP3A4-mediated metabolic conversion of rabeprazole-thioether back to rabeprazole. [] Further research into this specific metabolic pathway is needed to fully understand the impact of stereoselectivity on rabeprazole's efficacy.
Q4: Are there analytical methods available for specifically quantifying this compound?
A5: Yes, researchers have developed sensitive and specific methods for quantifying this compound in biological samples. One such method utilizes chiral LC-MS/MS to simultaneously determine the concentration of both (R)- and this compound in human plasma. [] Another method employs supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) for analyzing this compound in dog plasma. []
Q5: Are there alternative synthetic routes for obtaining optically pure this compound?
A6: Yes, a novel method utilizes iron catalysis for the enantioselective sulfoxidation of a precursor molecule to synthesize this compound with high yield (87%) and excellent enantiomeric excess (99.4% ee). [] This method employs hydrogen peroxide as the oxidant and a chiral Schiff base ligand complexed with iron, offering a potentially more sustainable and cost-effective route compared to traditional methods.
Q6: How does the efficacy of this compound compare to the racemic mixture in preclinical models?
A7: Research using rat models of aspirin- and histamine-induced ulcers demonstrated that both (R)- and this compound, as well as the racemic mixture, exhibited dose-dependent ulcer reduction. [] Interestingly, (R)-Rabeprazole at 10 mg/kg proved more effective than this compound and equally effective as the racemic mixture at the same dose. This finding highlights the potential for developing (R)-Rabeprazole as a more potent therapeutic option.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
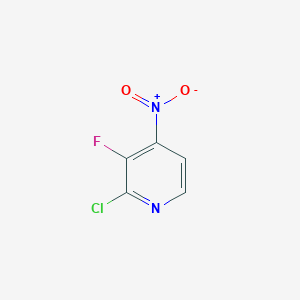
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
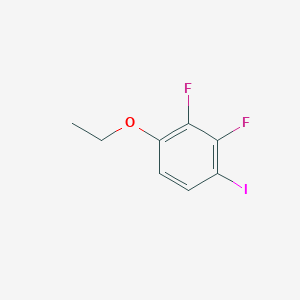
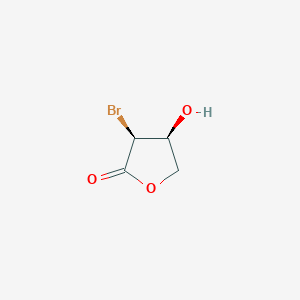

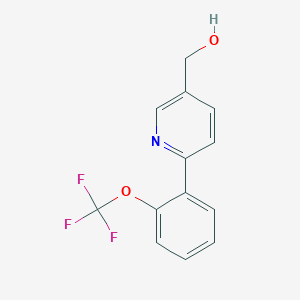
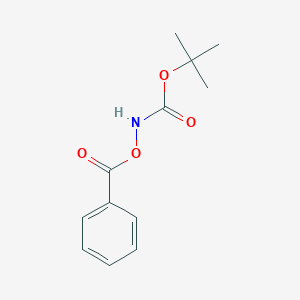
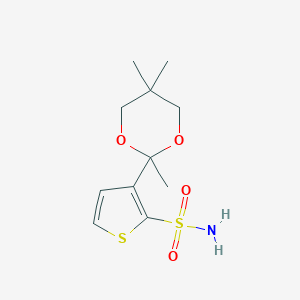

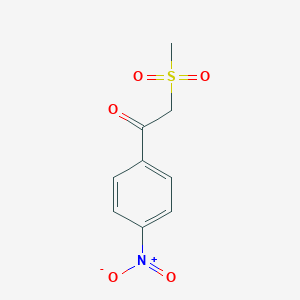

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
